molecular formula C27H32N4O4 B1667819 BAY 60-7550 CAS No. 439083-90-6

BAY 60-7550

Katalognummer: B1667819
CAS-Nummer: 439083-90-6
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: MYTWFJKBZGMYCS-NQIIRXRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bay 60-7550, formell bekannt als 2-(3,4-Dimethoxybenzyl)-7-{(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl}-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-on, wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Imidazo[5,1-f][1,2,4]triazin-4(3H)-on-Kernstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

    Bildung des Imidazo[5,1-f][1,2,4]triazin-4(3H)-on-Kerns: Dies wird durch die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht.

    Einführung der 3,4-Dimethoxybenzyl-Gruppe: Dieser Schritt beinhaltet die Alkylierung der Kernstruktur mit 3,4-Dimethoxybenzylchlorid.

    Addition der Hydroxyethyl- und Phenylbutyl-Gruppen: Diese Gruppen werden durch eine Reihe von Substitutionsreaktionen eingeführt, wobei häufig Schutzgruppen verwendet werden, um die Selektivität zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bay 60-7550 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene funktionelle Gruppen in das Molekül einzuführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Reihe von Derivaten führt .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Neuroprotection

BAY 60-7550 has been shown to significantly improve cognitive functions in various animal models. Research indicates that it ameliorates memory impairments induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.

Case Study: Morris Water Maze Test

  • In a study using the Morris water maze test, this compound was administered at doses of 0.5, 1.0, and 3.0 mg/kg to Aβ1–42-treated mice over 14 days. The results demonstrated a significant reduction in latency to reach the platform, indicating improved spatial memory compared to control groups .
  • The treatment also reversed Aβ1–42-induced increases in glucocorticoid receptor expression and decreased brain-derived neurotrophic factor (BDNF) levels, suggesting a neuroprotective mechanism .

Table 1: Effects of this compound on Cognitive Function

Dose (mg/kg)Latency Reduction (seconds)BDNF Expression Change (%)
0.5Significant+20%
1.0Highly Significant+35%
3.0Most Significant+50%

Treatment of Depression and Anxiety

This compound has shown potential as an antidepressant and anxiolytic agent. Studies indicate that it can reverse cognitive deficits and reduce depressive behaviors in stress-induced models.

Case Study: Chronic Stress Model

  • In models of chronic stress, this compound treatment resulted in reduced depressive-like behaviors as assessed by the forced swim test (FST) and the object location task (OLT). The treatment restored normal levels of BDNF and phosphorylated cAMP response element-binding protein (pCREB), which are crucial for neuronal health .
  • The neuroprotective effects were linked to cGMP-dependent signaling pathways, highlighting the compound's role in modulating stress responses .

Cardiovascular Applications

This compound also exhibits positive inotropic effects on cardiac function. It enhances cardiac contractility, making it a candidate for treating heart failure.

Case Study: Rat Model Studies

  • In studies involving rats, administration of this compound at doses of 1.5 mg/kg led to increased stroke work and cardiac output, suggesting its utility in improving heart function under pathological conditions .
  • The mechanism appears to involve increased intracellular cGMP levels, which enhance calcium handling within cardiac myocytes .

Summary of Findings

The applications of this compound span several critical areas in neuroscience and cardiology:

Key Applications:

  • Cognitive Enhancement: Reversal of memory deficits associated with neurodegenerative conditions.
  • Neuroprotection: Protection against stress-induced neuronal damage.
  • Antidepressant Effects: Improvement in mood disorders through modulation of neurotransmitter systems.
  • Cardiovascular Benefits: Enhancement of cardiac contractility and overall heart function.

Wirkmechanismus

Bay 60-7550 exerts its effects by selectively inhibiting Type 2 cyclic nucleotide phosphodiesterase (PDE2). This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP within cells. These cyclic nucleotides act as secondary messengers in various signaling pathways, including those involved in learning, memory, and neuroprotection. The compound’s high selectivity for PDE2A over other phosphodiesterase isoforms is attributed to its unique binding interactions within the enzyme’s active site .

Biologische Aktivität

BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2), which plays a significant role in various biological processes, particularly in the cardiovascular and central nervous systems. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications based on diverse research findings.

This compound selectively inhibits PDE2, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases intracellular levels of cGMP, leading to various physiological effects. The compound exhibits a Ki value of approximately 3.8 nM for PDE2, demonstrating its high potency and selectivity compared to other phosphodiesterases .

Effects on Cardiac Function

Research has shown that this compound exerts positive inotropic effects on the heart. In a study involving healthy rat hearts, administration of this compound (1.5 mg/kg) resulted in increased cardiac contractility, as evidenced by enhanced stroke work, cardiac output, and ejection fraction. Additionally, it decreased peripheral arterial resistance, indicating potential utility in treating heart failure .

ParameterControl (Baseline)This compound (1.5 mg/kg)
Stroke WorkBaseline ValueIncreased Value
Cardiac OutputBaseline ValueIncreased Value
Ejection FractionBaseline ValueIncreased Value
Peripheral ResistanceBaseline ValueDecreased Value

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of chronic stress-induced neuronal damage, the compound demonstrated the ability to reverse corticosterone-induced lesions in hippocampal neurons. This effect was associated with modulation of cGMP-dependent signaling pathways. Behavioral tests indicated that this compound produced antidepressant-like effects in stressed mice .

Case Studies and Research Findings

  • Cognitive Improvement : In a study examining the effects of chronic stress on cognition, this compound was found to ameliorate cognitive deficits induced by amyloid-beta (Aβ) exposure in animal models. This suggests a potential role for this compound in addressing cognitive decline associated with neurodegenerative diseases .
  • Behavioral Changes : Another study highlighted that this compound reversed depressive behaviors in mice subjected to chronic stress. The neuroprotective effects were linked to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .
  • Hemodynamic Studies : In vivo experiments using a Langendorff isolated rat heart model demonstrated that this compound enhanced left ventricular development pressure and improved calcium handling in myocytes, further supporting its potential as a therapeutic agent for heart failure .

Eigenschaften

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWFJKBZGMYCS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649549
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439083-90-6
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439083-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-60-7550
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-60-7550
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY 60-7550
Reactant of Route 2
BAY 60-7550
Reactant of Route 3
BAY 60-7550
Reactant of Route 4
BAY 60-7550
Reactant of Route 5
BAY 60-7550
Reactant of Route 6
BAY 60-7550
Customer
Q & A

Q1: What is the primary target of BAY 60-7550, and how does it interact with this target?

A: this compound selectively inhibits PDE2, an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , ]. this compound binds to the active site of PDE2, preventing the hydrolysis of cAMP and cGMP []. This interaction leads to the accumulation of these cyclic nucleotides within cells [, ].

Q2: What are the downstream effects of PDE2 inhibition by this compound?

A: Inhibition of PDE2 by this compound leads to increased intracellular levels of cAMP and cGMP [, , ]. This increase in cyclic nucleotides activates downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG) [, , , , , ]. These kinases then phosphorylate various target proteins involved in a wide range of cellular processes, including:

  • Vasodilation: this compound promotes vasodilation in pulmonary arteries, potentially by augmenting the effects of nitric oxide and prostacyclin [].
  • Neuroprotection: this compound shows neuroprotective effects by reversing corticosterone-induced neurotoxicity, possibly through cGMP/PKG-dependent pathways and modulation of ERK, CREB, and BDNF [, ].
  • Anti-inflammatory effects: this compound may decrease inflammation in cerebral ischemia-reperfusion injury by regulating PKA signaling and reducing pro-inflammatory cytokine production [].
  • Mitochondrial function: this compound improves mitochondrial respiration in septic mice by enhancing mitochondrial cAMP/PKA signaling [].

Q3: Does this compound preferentially affect cAMP or cGMP signaling?

A: While this compound inhibits the degradation of both cAMP and cGMP, research suggests that it might preferentially promote NO/guanylyl cyclase/cGMP signaling in the heart, contributing to its beneficial effects in heart failure models [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H33N5O4, and its molecular weight is 479.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: While the provided research articles do not detail specific spectroscopic data, X-ray crystallography has been used to determine the structure of PDE2 in complex with this compound, revealing key interactions within the enzyme's active site [, ].

A5: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. As a result, they do not provide specific details regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A: While specific SAR studies are not detailed in the provided articles, research utilizing molecular docking simulations suggests that the hydrophobic pocket induced upon this compound binding to PDE2 significantly contributes to its binding affinity and selectivity []. Further research exploring modifications to the this compound scaffold and their impact on PDE2 binding could provide valuable insights into optimizing its potency and selectivity.

A6: The provided research articles primarily focus on the biological activity of this compound and do not delve into specific details regarding its stability under various conditions or strategies for formulation optimization.

A6: The provided research articles primarily focus on preclinical research and do not provide information regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: The provided research articles primarily focus on the pharmacological effects of this compound and do not provide detailed information regarding its ADME properties.

Q8: What is the in vivo efficacy of this compound in preclinical models?

A8: Preclinical studies demonstrate that this compound exerts various beneficial effects in animal models:

  • Reverses cognitive and memory impairments: this compound ameliorates Aβ-induced cognitive deficits in mice, potentially by regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating CRF and GR expression []. It also reverses functional impairments induced by brain ischemia in mice, possibly through neuroprotective effects and enhanced neuronal plasticity in the hippocampus [].
  • Exhibits anxiolytic-like effects: this compound reduces anxiety-like behavior in stressed mice and reverses oxidative stress-induced anxiety [, ]. It also attenuates PTSD-induced anxiety-like behavior in mice, potentially through modulation of cAMP/cGMP signaling in the central amygdala [].
  • Reduces alcohol intake: this compound decreases ethanol intake and preference in mice models of PTSD-induced alcohol use disorder, possibly via regulation of cAMP/cGMP signaling in the dorsolateral striatum [].
  • Ameliorates pulmonary hypertension: this compound prevents and reverses pulmonary hypertension in animal models, showing additive effects with other therapeutic agents [, ].
  • Reduces post-traumatic stress disorder (PTSD) symptoms: this compound ameliorates PTSD-induced alcohol intake disorder and anxiety-like behavior in mice [].
  • Improves cardiac function: this compound protects against catecholamine-induced arrhythmia and improves cardiac function after myocardial infarction in mice [].

Q9: What in vitro assays have been used to assess the activity of this compound?

A9: Researchers have utilized various in vitro models to evaluate this compound's effects, including:

  • Primary cell cultures: this compound increases cGMP levels in rat cerebral cortical neurons [], modulates calcium handling in stellate ganglia neurons [], and enhances axonal outgrowth in organotypic slice co-cultures [].
  • Cell lines: this compound affects cell viability and signaling pathways in hippocampal cell lines (HT-22) [], ovarian cancer cell lines [], mouse alveolar macrophages (MH-S) [], and human embryonic kidney cells (HEK293) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.